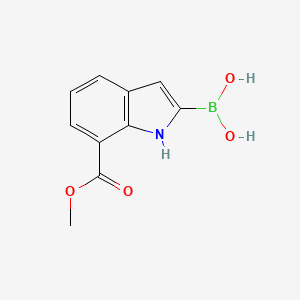

(7-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(7-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 7-(Methoxycarbonyl)-1H-indole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(7-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic acid group, often using a protic solvent or an acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Protodeboronation: Reagents such as acids (e.g., HCl) or protic solvents (e.g., methanol) are typically used.

Major Products Formed

Scientific Research Applications

(7-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.

Pinacolborane: A boron reagent used in hydroboration reactions.

Uniqueness

(7-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is unique due to the presence of the indole ring, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of indole-containing compounds, which are prevalent in natural products and pharmaceuticals .

Biological Activity

(7-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and applications based on diverse research findings.

Overview of this compound

This compound features a boronic acid functional group attached to an indole ring, which is significant in various biological and chemical applications. It is primarily synthesized through palladium-catalyzed borylation of 7-(methoxycarbonyl)-1H-indole using bis(pinacolato)diboron as the boron source. The reaction typically occurs in dimethylformamide (DMF) at elevated temperatures with potassium acetate as a base .

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. In vitro studies indicated that it has a cytotoxic effect on various cancer cell lines. For instance, one study reported an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line, suggesting significant potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| Healthy Cell Line | No Toxicity |

Antibacterial Activity

The compound also demonstrates antibacterial activity. It was effective against Escherichia coli with a minimum inhibitory concentration (MIC) of 6.50 mg/mL, indicating its potential use in combating bacterial infections .

Antioxidant Properties

In addition to its anticancer and antibacterial effects, this compound has shown strong antioxidant properties. It exhibited an IC50 value of 0.14 µg/mL in DPPH free radical scavenging assays, highlighting its potential utility in formulations aimed at reducing oxidative stress .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with various biological targets through the formation of reversible covalent bonds with diols and other nucleophiles. This property is characteristic of boronic acids and is crucial for their role as enzyme inhibitors and in drug design .

Case Studies and Research Findings

Several studies have investigated the biological activities of boronic acids, including derivatives like this compound:

- Anticancer Studies : A study highlighted the compound's ability to inhibit autotaxin, an enzyme implicated in cancer progression, demonstrating a 440-fold increase in activity compared to traditional inhibitors .

- Bacterial Resistance : Another research effort focused on the design of boronic acid derivatives that effectively bind to class C β-lactamases, showing promising results against resistant bacterial strains .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, showing moderate activity against acetylcholinesterase and high activity against butyrylcholinesterase .

Properties

IUPAC Name |

(7-methoxycarbonyl-1H-indol-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO4/c1-16-10(13)7-4-2-3-6-5-8(11(14)15)12-9(6)7/h2-5,12,14-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUADABAOBQQKDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C(=CC=C2)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.00 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.